(E)-N'-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by an (E)-configured hydrazone linker connecting a 2,6-dichlorobenzylidene moiety to a pyrazole core substituted with a 2-ethoxyphenyl group. Such derivatives are synthesized via condensation of pyrazole-carbohydrazide precursors with substituted benzaldehydes under acidic conditions .
Pyrazole-carbohydrazides are pharmacologically significant due to their diverse bioactivities, including anticancer , antimicrobial , and anti-inflammatory properties . The 2-ethoxyphenyl substituent may enhance lipophilicity and membrane permeability compared to polar groups like hydroxyl or formyl .
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-27-18-9-4-3-6-12(18)16-10-17(24-23-16)19(26)25-22-11-13-14(20)7-5-8-15(13)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRIPYUDABUNC-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions.
Formation of the Carbohydrazide: The carbohydrazide moiety is synthesized by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with Dichlorobenzaldehyde: The final step involves the condensation of the carbohydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the compound "(E)-N'-(2,6-Dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide":
Identification and Basic Information:
- Name: this compound .
- Catalog#: 1242CQ .
- IUPAC Name: N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide .
- Molecular Formula: C25H20Cl2N4O2 .
- Molecular Weight: 479.35 .
- Purity: Standard purity is 95+% .
- CAS Number: 634896-62-1 .
Potential Applications and Research Areas
While the search results do not explicitly detail the applications of this specific compound, they do provide some context clues:
- Research Use: The product is restricted to research and development use by, or directly under the supervision of, technically qualified individuals .
- Related Compounds: The search results mention related compounds such as hydrazones and pyrazole derivatives, which have various biological activities .
- Hydrazones: The synthesis and molecular docking of new hydrazones have been explored .
- Other Research: Research has been done on related compounds such as N-substituted amino acid hydrazone-isatin derivatives .
Safety Information:
- Hazards: Classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause specific target organ toxicity through single exposure (Category 3), affecting the respiratory system .
- Precautionary Measures: Avoid breathing fumes, use adequate ventilation, and wear protective clothing, gloves, and eye/face protection .
- Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area, away from incompatible substances and sources of ignition .
Mechanism of Action
The mechanism of action of (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Benzylidene Moiety
The 2,6-dichloro substitution on the benzylidene group differentiates this compound from analogs with other halogen patterns:
- DFT calculations on E-DPPC revealed planarity in the hydrazone linker, facilitating π-π stacking interactions .
- N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide : Replacing the ethoxyphenyl with a thiophene group introduces sulfur-based electronic effects, which may alter redox properties and antimicrobial activity .
Table 1: Impact of Benzylidene Substitution on Properties
Variations in the Pyrazole Core Substituents
The 2-ethoxyphenyl group at position 3 of the pyrazole core contrasts with other substitutions:
- (E)-1-(4-tert-Butylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide : The tert-butyl group enhances steric bulk, improving selectivity for cancer cell targets (e.g., A549 cells) .
Table 2: Bioactivity Correlations with Pyrazole Substituents
Pharmacological and Physicochemical Comparisons
Antioxidant and Anti-Inflammatory Activity
Compound Y25 (2,6-dichloro + 3-hydroxyphenyl) demonstrated significant antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) due to its phenolic -OH group, which scavenges free radicals .
Antimicrobial Activity
Thiazolidinedione derivatives with 2,6-dichlorobenzylidene groups (e.g., compound 58) showed potent activity against E. coli and B. subtilis (MIC = 8 µg/mL), attributed to the electron-withdrawing Cl atoms enhancing electrophilicity .
Computational and Crystallographic Insights
- Similar calculations for the target compound could predict reactivity.
- X-ray Crystallography : Analogous hydrazones (e.g., in ) adopt planar geometries stabilized by intramolecular hydrogen bonds (N–H⋯O), a feature likely conserved in the target compound.
Biological Activity
(E)-N'-(2,6-Dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structure combining a pyrazole ring with a benzylidene and carbohydrazide moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C19H16Cl2N4O
- Molecular Weight : 397.26 g/mol
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression.
- Case Study : In vitro tests on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell migration. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .
| Compound | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| This compound | 7.60 | G1/S arrest |
| Erlotinib (Control) | 10.00 | G1/S arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.
- Research Findings : A study reported that the compound inhibited the growth of certain Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.
- Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential for therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Cytokine Modulation : It can reduce the levels of inflammatory mediators.
- Cell Cycle Arrest : By affecting cell cycle progression, it promotes apoptosis in cancer cells.
Q & A
What synthetic methodologies are commonly employed for preparing (E)-N'-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide precursor and a substituted benzaldehyde. For example, a related compound, (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized by refluxing 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol, catalyzed by acetic acid, yielding 62% after recrystallization (DMF/MeOH) . Optimization focuses on solvent choice (e.g., ethanol for reflux), acid catalysis (acetic acid), and purification methods to enhance crystallinity.
How can researchers address low yields or impurities during the synthesis of pyrazole-carbohydrazide derivatives?
Low yields may arise from incomplete condensation or side reactions. Strategies include:
- Stoichiometric control : Ensuring a 1:1 molar ratio of hydrazide and aldehyde precursors .
- Catalyst screening : Testing alternatives to acetic acid (e.g., p-toluenesulfonic acid).
- Purification : Gradient recrystallization (e.g., DMF/MeOH) or column chromatography. Advanced techniques like HPLC-MS can identify byproducts for targeted optimization .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Confirms hydrazone bond formation (C=N stretch ~1588 cm⁻¹) and carbonyl groups (C=O ~1644 cm⁻¹) .
- 1H-NMR : Identifies aromatic protons and hydrazone CH=N signals (δ ~8.59 ppm) .
- X-ray diffraction : Single-crystal analysis resolves stereochemistry and packing. SHELXL is widely used for refinement, particularly for handling high-resolution or twinned data .
How are DFT calculations applied to study the electronic and structural properties of this compound?
Hybrid functional B3LYP/6-311G** is employed to compute gas-phase geometries, while solvent effects are modeled via SCRF with IEFPCM. Studies assess frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to predict reactivity and stability .
What role do solvation models play in computational studies of this compound’s behavior in aqueous environments?
Solvent models like IEFPCM account for polarization effects in aqueous media. For example, Gibbs free energy corrections in water reveal stabilization of the hydrazone tautomer due to hydrogen bonding, impacting pharmacological solubility predictions .
What challenges arise during crystallographic refinement of pyrazole-carbohydrazide derivatives, and how are they resolved?
Challenges include disorder in aromatic substituents or solvent molecules. SHELXL’s restraints (e.g., DFIX, SIMU) help model anisotropic displacement parameters. WinGX/ORTEP aids in visualizing ellipsoids and validating geometry .
How is molecular docking utilized to predict the compound’s biological interactions?
Docking software (e.g., AutoDock Vina) screens against targets like enzymes or receptors. For analogs, binding affinities correlate with substituent electronegativity (e.g., chloro groups enhance hydrophobic interactions). Validation via MD simulations ensures pose stability .
What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial : Broth microdilution (MIC against E. coli, B. subtilis) .
- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazol (scPTZ) models .
- Cytotoxicity : MTT assay on cancer cell lines.
How should researchers reconcile discrepancies in spectral data (e.g., NMR shifts) across studies?
Variations may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Cross-referencing computed (DFT) vs. experimental spectra clarifies assignments. For example, solvent-dependent 1H-NMR shifts in DMSO-d₆ vs. CDCl₃ can indicate intramolecular hydrogen bonding .
How does the 2,6-dichloro substitution influence properties compared to analogs (e.g., 2,4-dichloro or methoxy derivatives)?
- Electron-withdrawing effects : 2,6-Dichloro groups increase electrophilicity, enhancing binding to targets like kinase enzymes.
- Steric effects : Ortho-substitutions may restrict rotation, stabilizing bioactive conformations. Comparative DFT studies show higher dipole moments in 2,6-dichloro derivatives, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
